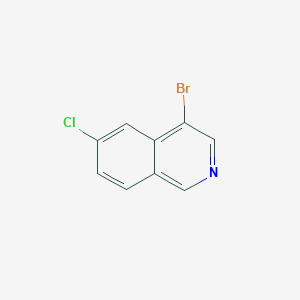

4-Bromo-6-chloroisoquinoline

Beschreibung

4-Bromo-6-chloroisoquinoline is a halogenated isoquinoline derivative featuring a fused benzene and pyridine ring system. The bromine atom at the 4-position and chlorine at the 6-position confer distinct electronic and steric properties to the molecule. Halogen substituents are known to enhance electrophilic aromatic substitution reactivity while influencing lipophilicity and intermolecular interactions. This compound is hypothesized to exhibit moderate solubility in polar organic solvents (e.g., dichloromethane, dimethylformamide) based on structural analogs .

Eigenschaften

IUPAC Name |

4-bromo-6-chloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDCANXWZDYTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloroisoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of isoquinoline derivatives. For instance, 4-bromaniline can be used as a starting material, which undergoes a series of reactions including cyclization and halogenation to yield the target compound .

Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves the use of catalysts and controlled reaction conditions to facilitate the halogenation steps. The comprehensive yield of such industrial processes can reach up to 70% or more, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-6-chloroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted isoquinolines with different functional groups attached to the ring .

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-chloroisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-chloroisoquinoline involves its interaction with various molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit specific enzymes by forming strong halogen bonds with active site residues, thereby modulating biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Bromo-6-methylisoquinoline (CAS 1204298-52-1)

- Substituents : Bromine (4-position), methyl (6-position).

- In contrast, the 6-chloro group in 4-Bromo-6-chloroisoquinoline is electron-withdrawing (EWG), reducing lipophilicity and altering metabolic stability. Reactivity: Bromine at the 4-position facilitates electrophilic substitution, while the methyl group directs further reactions to meta/para positions.

4-Bromo-7-chloro-6-fluoroisoquinoline (CAS 1375302-35-4)

- Substituents : Bromine (4), chlorine (7), fluorine (6).

- Key Differences: Triple halogenation increases electron deficiency, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorine’s strong EWG effect and small atomic radius may improve metabolic resistance compared to chlorine.

6-Amino-8-chloroisoquinoline (Intermediate 48)

- Substituents: Amino (6-position), chlorine (8-position).

- Key Differences: The amino group (strong EDG) activates the ring for electrophilic substitution, contrasting with halogenated analogs. Applications include chemical biology studies as a synthetic precursor or negative control .

Data Table: Comparative Analysis

Biologische Aktivität

4-Bromo-6-chloroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused isoquinoline ring system with bromine and chlorine substituents at the 4 and 6 positions, respectively. Its molecular formula is , with a molecular weight of approximately 232.5 g/mol. The presence of halogen atoms enhances its chemical reactivity and biological activity, making it a valuable scaffold in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both bacteria and fungi, making it a candidate for developing new antimicrobial agents. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer drug. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The halogen substituents enhance binding affinity to specific enzymes, leading to inhibition. For instance, it has shown inhibitory effects on kinases involved in cell signaling pathways .

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival .

Research Findings and Case Studies

Recent studies have provided quantitative data on the biological activity of this compound. Below is a summary of key findings:

| Study | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Study A | Antimicrobial | 12 | E. coli |

| Study B | Anticancer | 15 | HeLa Cells |

| Study C | Kinase Inhibition | 20 | CK1 |

- Antimicrobial Activity : A study reported that this compound effectively inhibited the growth of Escherichia coli with an IC50 value of 12 µM, indicating strong antimicrobial potential .

- Anticancer Effects : Another investigation found that the compound induced apoptosis in HeLa cells with an IC50 value of 15 µM, highlighting its effectiveness against cervical cancer cells .

- Kinase Inhibition : Research demonstrated that derivatives of this compound could inhibit casein kinase I (CK1) with an IC50 value of 20 µM, suggesting applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.